1-(4-Bromophenyl)-1-methylhydrazine hydrochloride
Description
1-(4-Bromophenyl)-1-methylhydrazine hydrochloride is a substituted hydrazine derivative characterized by a 4-bromophenyl group attached to the hydrazine backbone, with a methyl group at the N1 position and a hydrochloride counterion.
Properties
IUPAC Name |
1-(4-bromophenyl)-1-methylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-10(9)7-4-2-6(8)3-5-7;/h2-5H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHLDHVRYJFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Bromophenylhydrazine Hydrochloride with Methyl Iodide
A widely employed method involves the direct alkylation of 4-bromophenylhydrazine hydrochloride using methyl iodide as the methylating agent. The reaction is conducted under basic conditions to deprotonate the hydrazine nitrogen, facilitating nucleophilic substitution.
Procedure :
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Reactants : 4-Bromophenylhydrazine hydrochloride (1.0 equiv), methyl iodide (1.2 equiv).
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Base : Potassium carbonate (2.0 equiv) in acetone as the solvent.
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Conditions : Stirring at room temperature for 12–24 hours, followed by filtration to remove excess base and solvent evaporation.
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Purification : Recrystallization from ethanol/water mixtures yields the hydrochloride salt.
Mechanistic Insight :
The base abstracts a proton from the hydrazine’s NH group, generating a nucleophilic nitrogen that attacks the electrophilic methyl carbon in methyl iodide. The reaction proceeds via an SN2 mechanism, with the iodide ion acting as the leaving group.
Catalytic Methylation Using Methanol and Hydrazine Sulfate
Adapted from industrial methyl hydrazine synthesis, this method utilizes methanol as both the solvent and methyl donor, with hydrazine sulfate as a catalyst.
Procedure :
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Reactants : 4-Bromophenylhydrazine hydrochloride (1.0 equiv), methanol (4–6 equiv).
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Catalyst : Hydrazine sulfate (10–15 mol%) and water (20–30% of total weight).
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Conditions : Heating at 70–90°C for 2–4 hours under autogenous pressure (0.3–0.5 MPa).
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Workup : Cooling to room temperature, filtration to recover unreacted starting material and catalyst, followed by dealcoholization and vacuum distillation.
Key Optimization Parameters :
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Temperature : Higher temperatures (>80°C) accelerate methylation but risk decomposition of the bromophenyl group.
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Catalyst Recycling : Hydrazine sulfate and unreacted hydrazine hydrochloride are fully recoverable, reducing waste.
Yield : 60–70% with 95% purity after distillation.
Reaction Mechanisms and Optimization
Solvent Effects
Polar aprotic solvents (e.g., acetone, DMF) enhance alkylation rates by stabilizing the transition state in SN2 reactions. In contrast, methanol acts as a weak acid in catalytic methylation, protonating the hydrazine to form a reactive ammonium intermediate.
Steric and Electronic Considerations
The electron-withdrawing bromine atom on the phenyl ring reduces the nucleophilicity of the hydrazine nitrogen, necessitating stronger bases or higher temperatures. Steric hindrance from the bromophenyl group further slows methylation, justifying the use of excess methyl iodide or prolonged reaction times.
Comparative Analysis of Methods
Key Findings :
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The methyl iodide method offers higher yields but generates stoichiometric KI waste.
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Catalytic methylation is more sustainable, with recoverable catalysts and solvents.
Purification and Characterization
Recrystallization
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other hydrazine derivatives.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Zinc powder and hydrochloric acid or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiols are used under mild conditions.
Major Products: The major products formed from these reactions include azides, amines, and substituted hydrazines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Overview
1-(4-Bromophenyl)-1-methylhydrazine hydrochloride is an organic compound with the molecular formula C7H10BrN2·HCl. It is a derivative of hydrazine, characterized by the presence of a 4-bromophenyl group and a methyl group. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
1-(4-Bromophenyl)-1-methylhydrazine hydrochloride serves as a crucial reagent in various synthetic pathways:
- Synthesis of Acylsulfonamides and Acylsulfamides : These compounds are important in medicinal chemistry due to their biological activities .
- Intermediates in Organic Synthesis : The compound participates in oxidation and reduction reactions, leading to valuable derivatives such as azides and amines, which are significant in drug development.
Biology
In biological research, this compound is utilized for:
- Studying Enzyme Inhibition : It acts as a precursor for synthesizing bioactive molecules that can inhibit specific enzymes, making it useful in pharmacological studies .
- Investigating Mechanisms of Action : Its interactions with molecular targets can disrupt metabolic pathways, providing insights into cellular processes.
Medicine
The compound's potential therapeutic applications include:
- Cancer Treatment Research : Investigations are ongoing regarding its efficacy in developing new pharmaceuticals aimed at treating various cancers .
- Infectious Diseases : Its bioactive derivatives may offer novel approaches to combat infectious agents .
Industrial Applications
Beyond research, 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride finds use in:
- Dye Production : It serves as an intermediate in synthesizing dyes and pigments.
- Agrochemicals : The compound contributes to developing pesticides and herbicides, enhancing agricultural productivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
The following analysis compares the target compound with analogous hydrazine hydrochlorides, focusing on structural variations, physicochemical properties, and research applications.
Substituent Effects on the Aromatic Ring
a. 1-(4-Bromo-2-fluorophenyl)hydrazine Hydrochloride
- Structure : 4-Bromo and 2-fluoro substituents on the phenyl ring.
- Formula : C₆H₇BrClFN₂; MW : 241.49 g/mol .
b. 1-(4-Bromo-2-ethylphenyl)hydrazine Hydrochloride
- Structure : 4-Bromo and 2-ethyl substituents.
- Formula : C₈H₁₂BrClN₂; MW : 259.55 g/mol .
- Key Differences : The ethyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents.
c. 4-Methoxyphenylhydrazine Hydrochloride
Variations in Hydrazine Substitution
a. 1-Benzyl-1-phenylhydrazine Hydrochloride
b. 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
Physical Properties
Biological Activity
1-(4-Bromophenyl)-1-methylhydrazine hydrochloride, a compound with the chemical formula C8H10BrN3·HCl, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article will explore its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name: 1-(4-bromophenyl)-1-methylhydrazine hydrochloride
- CAS Number: 88097-16-9
- Molecular Weight: 232.54 g/mol
- Appearance: White to off-white crystalline powder
Biological Activity Overview
The biological activities of 1-(4-bromophenyl)-1-methylhydrazine hydrochloride have been investigated primarily for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
Studies have also explored the anticancer potential of 1-(4-bromophenyl)-1-methylhydrazine hydrochloride. It has shown promising results in inhibiting the proliferation of cancer cells in vitro.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.0 |
The compound's mechanism of action in cancer cells may involve inducing apoptosis through the activation of caspases and the mitochondrial pathway.
The precise mechanisms by which 1-(4-bromophenyl)-1-methylhydrazine hydrochloride exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, leading to apoptosis.
- Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
Case Studies
Several studies have documented the effects of this compound in various experimental models:
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .
- Cancer Cell Proliferation Study : Research conducted at a university laboratory found that treatment with this hydrazine derivative led to significant reductions in cell viability in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : A recent publication detailed how the compound activates apoptotic pathways in HeLa cells, providing insights into its potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride to maximize yield and purity?
- Methodology : Begin with a diazotization reaction of 4-bromoaniline followed by reduction with methylhydrazine under acidic conditions. Key parameters include maintaining pH 2–3 (HCl) and temperatures below 5°C during diazotization to minimize side-product formation. Purification via recrystallization from ethanol/water (3:1 v/v) improves purity (>95%), as confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use -NMR (DMSO-d6) to confirm the methyl group resonance (δ 2.8–3.1 ppm) and aromatic protons (δ 7.4–7.6 ppm). FT-IR identifies N-H stretches (~3200 cm) and C-Br vibrations (650 cm). High-resolution mass spectrometry (HRMS) in ESI+ mode verifies the molecular ion peak at m/z 229.01 (M-Cl) .
Q. How does the bromine substituent influence the compound’s stability under ambient storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via TLC (silica gel, ethyl acetate/hexane). Bromine’s electron-withdrawing effect enhances stability compared to non-halogenated analogs, but light-sensitive degradation products (e.g., dehydrohalogenation) require storage in amber vials at 4°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in azo-coupling reactions?
- Methodology : Use DFT calculations (B3LYP/6-31G**) to model the hydrazine’s nucleophilicity. The methyl group sterically hinders N-H bond cleavage, slowing azo bond formation compared to unmethylated analogs. Experimental validation via UV-Vis kinetics (λ = 450 nm for azo product) confirms a 20% slower rate constant (k = 0.15 Ms) .
Q. How can contradictory reports on its enzyme inhibition potency be resolved?
- Methodology : Compare assay conditions (e.g., pH, cofactors) across studies. For monoamine oxidase (MAO) inhibition, ensure pre-incubation with FAD (10 μM) to stabilize enzyme activity. IC discrepancies (e.g., 5 μM vs. 15 μM) may arise from covalent adduct formation, detectable via LC-MS/MS (Q-TOF) .
Q. What computational strategies predict its utility in designing novel kinase inhibitors?
- Methodology : Perform molecular docking (AutoDock Vina) using the bromophenyl group as a hydrophobic anchor. Pair with MD simulations (AMBER) to assess binding pocket flexibility. Methyl substitution improves selectivity for tyrosine kinases (e.g., c-Src) by reducing off-target interactions, as validated by SPR binding assays (K = 120 nM) .
Q. How does methyl substitution alter cytotoxicity profiles in cancer cell lines?
- Methodology : Screen against HeLa and MCF-7 cells (MTT assay, 48 h exposure). Methylation reduces IC from 50 μM (unsubstituted analog) to 12 μM due to enhanced membrane permeability (logP = 1.8 vs. 1.2). Confirm via fluorescence microscopy with BODIPY-labeled derivatives .
Data Analysis and Experimental Design
Q. What statistical approaches optimize reaction parameters for scaled-up synthesis?
- Methodology : Apply a Box-Behnken design (3 factors: temperature, pH, stoichiometry). Use ANOVA to identify pH (p < 0.01) as the critical factor. Response surface methodology (RSM) predicts 85% yield at pH 2.5, 10°C, and 1:1.2 molar ratio (aniline:methylhydrazine) .
Q. How to address inconsistent NMR spectra due to hydrate formation?
- Methodology : Dry samples under vacuum (40°C, 24 h) and analyze in anhydrous DMSO-d6. Use -NMR to detect hydrate-specific carbons (δ 90–100 ppm). Karl Fischer titration confirms residual water (<0.1%) post-drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
